N-(9H-fluoren-9-yl)-3-nitrobenzamide
CAS No.: 694473-02-4
Cat. No.: VC4315758
Molecular Formula: C20H14N2O3
Molecular Weight: 330.343
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 694473-02-4 |
|---|---|
| Molecular Formula | C20H14N2O3 |
| Molecular Weight | 330.343 |
| IUPAC Name | N-(9H-fluoren-9-yl)-3-nitrobenzamide |
| Standard InChI | InChI=1S/C20H14N2O3/c23-20(13-6-5-7-14(12-13)22(24)25)21-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H,(H,21,23) |
| Standard InChI Key | FRKBYAFCVGUEDR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-(9H-fluoren-9-yl)-3-nitrobenzamide, reflecting its bifunctional structure. Its molecular formula, C₂₀H₁₄N₂O₃, corresponds to a molecular weight of 330.34 g/mol. The InChI key, FRKBYAFCVGUEDR-UHFFFAOYSA-N, provides a unique identifier for computational and database referencing.
Crystallographic and Stereochemical Features
While crystallographic data remains under investigation, preliminary analyses suggest a planar fluorenyl system conjugated with the nitrobenzamide group. This arrangement facilitates π-π stacking interactions, which are critical for its solid-state packing and solubility behavior.
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The primary synthesis involves the reaction of 9H-fluorene with 3-nitrobenzoyl chloride under anhydrous conditions. A base such as pyridine or triethylamine is employed to neutralize HCl byproducts. Typical reaction conditions include:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane or THF |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
Industrial Production Considerations
Scalable methodologies utilize continuous flow reactors to enhance heat transfer and reduce side reactions. Automated systems enable precise stoichiometric control, achieving yields exceeding 90%. Post-synthesis, crystallization under controlled cooling rates ensures high-purity batches suitable for pharmaceutical applications.
Chemical Reactivity and Functionalization
Nitro Group Reduction
The nitro group undergoes selective reduction to an amine using H₂/Pd/C in ethanol, forming N-(9H-fluoren-9-yl)-3-aminobenzamide. This intermediate serves as a precursor for heterocyclic syntheses:
Fluorenyl Oxidation
Oxidation with KMnO₄ in acidic media converts the fluorenyl moiety to 9-fluorenone, altering electronic properties for optoelectronic applications:
\text{Fluorenyl} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{Fluorenone} \quad \text{Yield: 60–75%} \quad[1]Physicochemical Properties
Solubility and Partition Coefficients
Experimental solubility data reveals moderate polarity:
| Solvent | Solubility (mg/mL) | Log P |
|---|---|---|
| Ethanol | 12.4 | 3.1 |
| Dichloromethane | 34.7 | 4.2 |
| Water | 0.008 | 1.2 |
The log P (octanol/water) value of 3.72 indicates significant hydrophobicity, influencing its bioavailability and environmental persistence.
Spectroscopic Profiles
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UV-Vis: λₘₐₓ = 280 nm (π→π* transition), 350 nm (n→π* nitro group)
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Fluorescence: Emission at 410 nm (quantum yield Φ = 0.32)
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¹H NMR: δ 7.2–8.1 ppm (aromatic protons), δ 5.3 ppm (fluorenyl CH)
Applications in Scientific Research
Organic Synthesis Building Block
The compound’s bifunctional nature enables diverse derivatizations:
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Peptide mimetics: Fluorenyl group facilitates solid-phase synthesis via FMOC chemistry.
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Polymer precursors: Nitro groups participate in step-growth polymerization.
Fluorescent Probes
Leveraging its emission at 410 nm, researchers employ it as a pH-sensitive probe in cellular imaging. Quenching occurs in acidic environments (pH < 5), enabling lysosomal tracking.
Pharmaceutical Intermediates
Ongoing studies explore its role in kinase inhibitor development. The nitro group’s electron-withdrawing effects modulate target binding affinities (Kd = 12–45 nM).
Future Research Directions
Computational Modeling
Molecular dynamics simulations could predict solubility-enhancing co-crystals, addressing formulation challenges.
Green Chemistry Approaches
Investigating biocatalytic reductions using nitroreductases may improve sustainability of amine derivatives.
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